molecular formula C14H9ClN2O5 B2498884 2-(2-Chloro-4-nitrobenzamido)benzoic acid CAS No. 416887-58-6

2-(2-Chloro-4-nitrobenzamido)benzoic acid

Cat. No.: B2498884
CAS No.: 416887-58-6
M. Wt: 320.69
InChI Key: YQGZWGXOIUIYIL-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrobenzamido)benzoic acid is an organic compound with the molecular formula C14H9ClN2O5 and a molecular weight of 320.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzamido benzoic acid core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrobenzamido)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-(2-Chloro-4-nitrobenzamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-nitrobenzamido)benzoic acid is unique due to the presence of both chloro and nitro groups attached to a benzamido benzoic acid core. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .

Properties

IUPAC Name

2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZWGXOIUIYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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